molecular formula C9H12N2S B13333213 4-Methyl-N-(thietan-3-yl)pyridin-2-amine

4-Methyl-N-(thietan-3-yl)pyridin-2-amine

Katalognummer: B13333213
Molekulargewicht: 180.27 g/mol
InChI-Schlüssel: CMWDTMGFIJQRRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-(thietan-3-yl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 4-position and an amine group at the 2-position, which is further bonded to a thietan-3-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(thietan-3-yl)pyridin-2-amine typically involves the reaction of 4-methyl-2-aminopyridine with a thietan-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N-(thietan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines and amides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in the study of enzyme interactions or receptor binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 4-Methyl-N-(thietan-3-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the thietan-3-yl group may contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-2-aminopyridine: Lacks the thietan-3-yl group, making it less hydrophobic.

    N-(Thietan-3-yl)pyridin-2-amine: Lacks the methyl group at the 4-position, which may affect its binding properties.

    4-Methyl-N-(thietan-3-yl)pyridin-3-amine: The position of the amine group is different, which can influence its reactivity and interactions.

Uniqueness

4-Methyl-N-(thietan-3-yl)pyridin-2-amine is unique due to the presence of both the methyl and thietan-3-yl groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C9H12N2S

Molekulargewicht

180.27 g/mol

IUPAC-Name

4-methyl-N-(thietan-3-yl)pyridin-2-amine

InChI

InChI=1S/C9H12N2S/c1-7-2-3-10-9(4-7)11-8-5-12-6-8/h2-4,8H,5-6H2,1H3,(H,10,11)

InChI-Schlüssel

CMWDTMGFIJQRRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1)NC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.